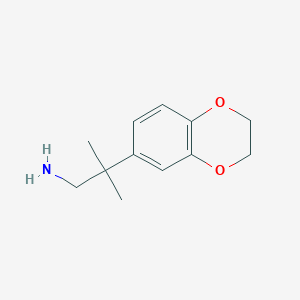
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Overview
Description
The compound is a derivative of 1,4-benzodioxin, which is a type of heterocyclic compound . The 1,4-benzodioxin structure consists of a benzene ring fused to a 1,4-dioxin ring . The “2-methylpropan-1-amine” part suggests the presence of an amine functional group attached to a methylpropane (also known as isobutane) structure .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,4-benzodioxin ring attached to a 2-methylpropane structure with an amine (-NH2) functional group .Scientific Research Applications
Synthesis of N-Substituted Derivatives
Research by Abbasi et al. (2017) focused on synthesizing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which demonstrated significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl/aryl halides, indicating a potential route for creating compounds with therapeutic applications (Abbasi et al., 2017).
Antibacterial and Lipoxygenase Inhibition
Another study by Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring. These compounds showed notable antibacterial potential against various bacterial strains and inhibitory potential against Lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antimicrobial and Antifungal Agents
The study by Abbasi et al. (2020) involved synthesizing 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides. These compounds exhibited suitable antibacterial and antifungal potential, highlighting their potential as antimicrobial agents (Abbasi et al., 2020).
Bacterial Biofilm Inhibition and Cytotoxicity
Research conducted by Abbasi et al. (2020) focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules displayed inhibitory action against bacterial biofilms of E. coli and B. subtilis, along with mild cytotoxicity, indicating their potential in addressing bacterial biofilm-related issues (Abbasi et al., 2020).
Therapeutic Compound Precursors
Bozzo et al. (2003) explored the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one as precursors for potential therapeutic compounds. This highlights the role of these compounds in developing new therapeutic agents (Bozzo et al., 2003).
Anti-Diabetic Agents
A study by Abbasi et al. (2023) synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides with anti-diabetic potentials. These compounds demonstrated inhibitory activities against α-glucosidase enzyme, suggesting their potential use as anti-diabetic agents (Abbasi et al., 2023).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTKFVZHYFPVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



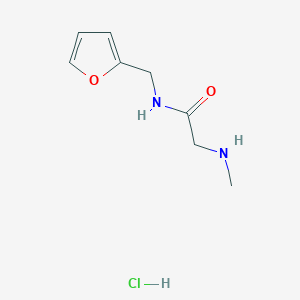
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
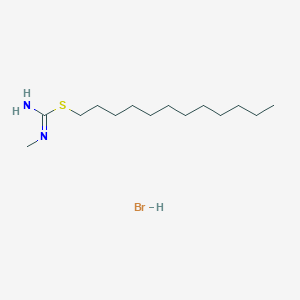
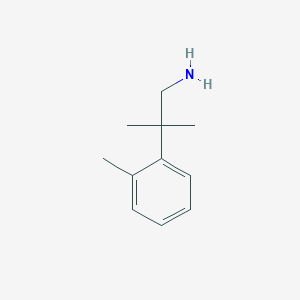

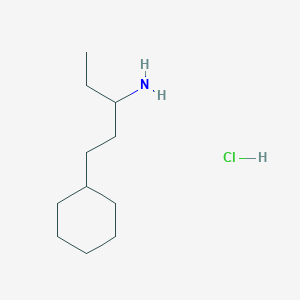
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
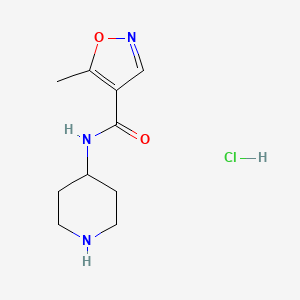

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)


![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)